Procyanidin has been reported in Lathyrus laxiflorus, Vitis amurensis, and other organisms with data available.
Procyanidin
CAS No.: 20347-71-1
Cat. No.: VC0192191
Molecular Formula: C30H26O13
Molecular Weight: 594.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20347-71-1 |
|---|---|
| Molecular Formula | C30H26O13 |
| Molecular Weight | 594.5 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol |
| Standard InChI | InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2 |
| Standard InChI Key | HGVVOUNEGQIPMS-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O |
Introduction
Chemical Structure and Classification
Procyanidins are oligomeric compounds formed from catechin and epicatechin molecules, classified as a subgroup of proanthocyanidins. They yield cyanidin when depolymerized under oxidative conditions . The structural complexity of procyanidins arises from their varying degrees of polymerization and linkage patterns between monomeric units.
Basic Structure
Procyanidins are homo-oligomeric (epi)catechin with two B-ring hydroxyl groups . Their basic building blocks are the flavan-3-ols (+)-catechin and (−)-epicatechin, which form complex polymeric structures through various linkage patterns . The molecular structure consists of multiple phenolic rings with hydroxyl groups that contribute to their antioxidant properties.
Degree of Polymerization
Procyanidins are classified according to their degree of polymerization (DP) as follows:
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Monomers: Basic catechin or epicatechin units
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Oligomers: Compounds containing 2-7 monomeric units, defined as oligoprocyanidins
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Polymers: Larger structures with higher degrees of polymerization
Procyanidin B1, a specific type, is a proanthocyanidin consisting of (-)-epicatechin and (+)-catechin units joined by a bond between positions 4 and 8' respectively in a beta-configuration . It has a molecular weight of 578.5 g/mol and plays roles as a metabolite, thrombin inhibitor, and anti-inflammatory agent .
Natural Sources and Distribution
Dietary Sources
Procyanidins are abundant in various dietary sources, making them significant components of human nutrition. They are widely distributed in:
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Fruits: Grapes, apples, berries, peaches
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Vegetables: Various leafy and root vegetables
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Nuts and seeds: Particularly in their outer layers
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Legumes: In various beans and peas
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Grains: In whole grain products
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Beverages: Tea, wine, and fruit juices
Specific Plant Sources
Several plant species have been identified as rich sources of different procyanidin types:
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Cinnamomum verum (Ceylon cinnamon): Contains procyanidin B1 in its rind, bark, or cortex
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Uncaria guianensis (cat's claw): Contains procyanidin B1 in its root
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Vitis vinifera (common grape vine): Contains procyanidin B1 in its leaf
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Lathyrus laxiflorus and Vitis amurensis: Contain various procyanidins
Analytical Methods for Structure Elucidation
Mass Spectrometry Approaches
Mass spectrometry techniques have been instrumental in elucidating the complex structures of procyanidins. The primary methods include:
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enables the separation and identification of different procyanidin oligomers based on their mass-to-charge ratios and fragmentation patterns .
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Matrix-Assisted Laser Desorption Ionization (MALDI) MS/MS: Particularly useful for analyzing polymeric procyanidins with higher molecular weights .
Fragmentation Pathways
The main fragmentation pathways observed in mass spectrometric analysis of procyanidins include:
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Quinone Methide (QM) Cleavage: Fragmentation of the interflavanoid bond, which is distinctive for identifying procyanidin types. In A-type dimers, this produces fragment ions with a 4 u mass difference, whereas B-type procyanidins show a characteristic 2 u mass difference .
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Heterocyclic Ring Fission (HRF): Fragmentation within the heterocyclic ring system of the subunits .
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Retro Diels-Alder (RDA) Fission: Another distinctive fragmentation pathway of the heterocyclic ring system in procyanidins .
Mass Spectrometry Data
The m/z values of deprotonated procyanidin oligomers provide crucial information about their degrees of polymerization and structural characteristics. For example, the negative ion MALDI product ion tandem mass spectrum of Procyanidin C1 shows dimer doublet ions of m/z 575 and 577, along with monomer doublet ions of m/z 287 and 289, exhibiting the 2 u mass difference characteristic of quinone methide formation by B-type procyanidins .
Biological Activities
Antioxidant Properties
The most well-established property of procyanidins is their potent antioxidant activity. These compounds effectively scavenge reactive oxygen species (ROS), thereby protecting cells against oxidative stress . Experimental evidence demonstrates that procyanidin significantly reduces ROS in THP-1 macrophages after lipopolysaccharide (LPS) or LPS-combined adenosine triphosphate stimulation . This antioxidant capability makes procyanidins valuable for:
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Stabilizing food colors and preventing rancidity due to oxidation of unsaturated fats
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Protecting cells and tissues against oxidative damage
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Potentially preventing a variety of degenerative diseases associated with oxidative stress
Anti-inflammatory Effects
Procyanidins exhibit significant anti-inflammatory properties through multiple mechanisms:
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Inhibition of Matrix Metalloproteinases (MMPs): Procyanidin dose-dependently inhibits MMP9, an enzyme consistently upregulated in inflammatory responses and intestinal inflammation . This inhibition was observed in concentrations ranging from 0.3 to 10 μM .
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Suppression of NF-κB Signaling: Procyanidin significantly inhibits the nuclear factor-κB (NF-κB) pathway, a crucial regulator of inflammatory responses. This is evidenced by decreased phosphorylation of p65 and reduced mRNA levels of inflammatory cytokines including IL-1β, TNF-α, and IL-6 .
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Interruption of NLRP3 Inflammasome Formation: Procyanidin disrupts the formation of the NOD-like receptor protein 3 (NLRP3) inflammasome, which plays a key role in inflammatory processes .
Additional Therapeutic Properties
Beyond antioxidant and anti-inflammatory effects, procyanidins have demonstrated numerous other biological activities, including:
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Anticancer properties: Inhibiting tumor growth and proliferation
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Antimicrobial and antiviral properties: Fighting bacterial and viral infections
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Wound healing promotion: Accelerating tissue repair processes
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Antihyperglycemic effects: Helping regulate blood sugar levels
Experimental Evidence in Disease Models
Inflammatory Bowel Disease Model
In vivo studies have demonstrated that procyanidin significantly attenuates dextran sulfate sodium (DSS)-induced colitis in mice. The effect of procyanidin at a dosage of 40 mg/kg was comparable to that of mesalazine (200 mg/kg), a standard treatment for inflammatory bowel disease . The therapeutic effects observed included:
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Reduced ROS generation
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Downregulation of MMP9 expression
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Suppression of NF-κB signaling pathway
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Interruption of NLRP3 inflammasome formation
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Decreased macrophage infiltration in colon tissue
These findings suggest that procyanidin could be a potential therapeutic agent for inflammatory bowel disease through its powerful antioxidant and anti-inflammatory properties .
Cellular Studies
In vitro studies with THP-1 macrophages have shown that procyanidin treatment:
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Significantly inhibits the generation of ROS after LPS stimulation
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Downregulates MMP9 expression in a dose-dependent manner (0.3, 1, 3, 10 μM)
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Suppresses the activation of the NF-κB signaling pathway
These cellular mechanisms help explain the therapeutic effects observed in animal models and provide a foundation for understanding how procyanidins may benefit human health.
Pharmacological Considerations
Bioavailability and Metabolism
Despite their abundant presence in dietary sources and significant biological activities, the bioavailability of procyanidins remains a challenge for their therapeutic applications. The complex molecular structure and high molecular weight of oligomeric and polymeric procyanidins limit their absorption in the gastrointestinal tract.
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